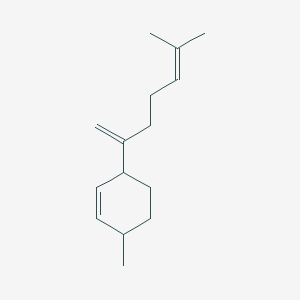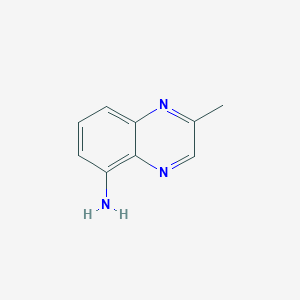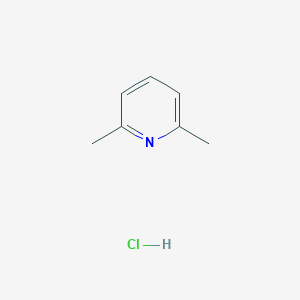![molecular formula C3H7BO3 B099093 [1,3,2]Dioxaborinan-2-ol CAS No. 19118-85-5](/img/structure/B99093.png)
[1,3,2]Dioxaborinan-2-ol
説明
[1,3,2]Dioxaborinan-2-ol is an organic compound that belongs to the class of dioxaborinanes It is characterized by a five-membered ring structure containing two oxygen atoms, one boron atom, and three carbon atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1,3,2]Dioxaborinan-2-ol typically involves the reaction of boronic acids or boronic esters with diols. One common method is the reaction of boronic acid with ethylene glycol under acidic conditions to form the dioxaborinane ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically purified using techniques such as distillation or recrystallization to obtain the desired compound in high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form boronic acids or boronic esters.
Reduction: The compound can be reduced to form boron-containing alcohols or other reduced boron species.
Substitution: It can participate in substitution reactions where the boron atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halides or organometallic compounds are used for substitution reactions.
Major Products Formed:
Oxidation: Boronic acids or boronic esters.
Reduction: Boron-containing alcohols.
Substitution: Various substituted boron compounds depending on the reagents used.
科学的研究の応用
Chemistry: [1,3,2]Dioxaborinan-2-ol is used as a building block in organic synthesis. It serves as a precursor for the synthesis of boronic acids, which are important intermediates in the formation of carbon-carbon bonds in organic chemistry.
Biology: In biological research, this compound is used in the development of boron-containing drugs. These compounds have shown potential in the treatment of diseases such as cancer and bacterial infections due to their ability to inhibit specific enzymes.
Medicine: The compound is being explored for its potential use in boron neutron capture therapy (BNCT), a type of cancer treatment that involves the selective targeting of cancer cells with boron-containing compounds followed by irradiation with neutrons.
Industry: In the industrial sector, this compound is used in the production of advanced materials such as polymers and ceramics. It is also used as a catalyst in various chemical reactions, enhancing the efficiency and selectivity of the processes.
作用機序
The mechanism of action of [1,3,2]Dioxaborinan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The boron atom in the compound can form reversible covalent bonds with nucleophilic sites in proteins or other biomolecules, leading to the inhibition or modulation of their activity. This property is particularly useful in the development of enzyme inhibitors and other therapeutic agents.
類似化合物との比較
2-(1,3,2-Dioxaborinan-2-yl)benzonitrile: This compound has a similar dioxaborinane ring structure but with a benzonitrile group attached.
5,5-Dimethyl-1,3,2-dioxaborinane: Another compound with a similar ring structure but with different substituents.
Uniqueness: [1,3,2]Dioxaborinan-2-ol is unique due to its specific ring structure and the presence of a hydroxyl group, which imparts distinct chemical properties and reactivity. Its ability to form stable complexes with various biomolecules makes it particularly valuable in medicinal chemistry and drug development.
特性
IUPAC Name |
2-hydroxy-1,3,2-dioxaborinane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7BO3/c5-4-6-2-1-3-7-4/h5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWIMPORTNVFTBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCCO1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![5-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B99031.png)





